molecular formula C23H24N2O4S2 B2391651 4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946295-40-5

4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2391651
CAS RN: 946295-40-5
M. Wt: 456.58
InChI Key: ZTOMGSDKVLAPBE-UHFFFAOYSA-N
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Description

The compound “4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and two sulfonamide groups, which are common in many pharmaceutical drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Sulfonamides are typically crystalline solids at room temperature, and they tend to be soluble in organic solvents but less soluble in water . The presence of the tetrahydroquinoline ring could potentially affect these properties.

Scientific Research Applications

  • Molecular Structure and Interactions :

    • A study focused on a related compound, demonstrating intramolecular and intermolecular hydrogen bonding, which is significant for understanding the molecular structure and interactions of similar compounds (Gelbrich, Haddow, & Griesser, 2011).
  • Synthetic Applications :

    • Research on the synthesis of tetrahydroquinoline derivatives, including compounds structurally similar to the one , highlights their utility in creating diverse chemical structures (Croce, Cremonesi, Fontana, & Rosa, 2006).
    • Another study elaborates on the synthesis and potential applications of new sulfonamide derivatives, which could be relevant to understanding the broader chemical family to which your compound belongs (Cumaoğlu et al., 2015).
  • Chemical Behavior and Stability :

    • A paper on Mn2+ complexes containing sulfonamide groups with pH-responsive relaxivity sheds light on the dynamic behavior of sulfonamides in different pH environments, which could be pertinent for understanding the stability and reactivity of your compound under various conditions (Uzal-Varela et al., 2020).
  • Antimicrobial Activity :

    • Research on the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including some with sulfonamide groups, provides insight into the potential biological applications of similar compounds (Sarvaiya, Gulati, & Patel, 2019).
  • Pharmacological Potential :

    • A study on the prodrug forms for the sulfonamide group explores water-soluble amino acid derivatives, suggesting potential pharmacological applications for compounds within this chemical family (Larsen, Bundgaard, & Lee, 1988).
  • Synthetic Methodology :

    • Research on metalated sulfonamides and their synthetic applications discusses the vast possibilities inherent in arylsulfonamides using directed ortho metalation methodology, which could be relevant for the synthesis of the compound (Familoni, 2002).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-2-18-10-13-21(14-11-18)30(26,27)24-20-12-15-23-19(17-20)7-6-16-25(23)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOMGSDKVLAPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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